Product packaging for [(4-Chlorobenzoyl)oxy]carbonimidoyl(Cat. No.:CAS No. 111731-44-3)

[(4-Chlorobenzoyl)oxy]carbonimidoyl

Cat. No.: B8674530
CAS No.: 111731-44-3
M. Wt: 341.38 g/mol
InChI Key: DSPBAJJFXCGHEC-UHFFFAOYSA-N
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Description

Significance of Reactive Intermediates in Modern Synthetic Design

Reactive intermediates are fundamental to the elucidation of reaction mechanisms. allen.inuomustansiriyah.edu.iquobasrah.edu.iqlumenlearning.com By studying these transient species, chemists can gain insights into the step-by-step processes that govern chemical reactions, allowing for the optimization of existing synthetic routes and the development of novel transformations. The ability to generate and control specific reactive intermediates is a key aspect of synthetic design, enabling chemists to forge new chemical bonds with high precision and selectivity. This control is paramount in the synthesis of complex target molecules, where the stereochemistry and arrangement of functional groups are critical.

Overview of Carbonimidoyl-Containing Functional Groups

Within the vast landscape of organic functional groups, those containing the carbonimidoyl moiety (R-C=N-R') are of particular interest due to their diverse reactivity. This family includes several important classes of compounds, each with its own characteristic chemical behavior.

Functional Group Family General Structure Key Characteristics
Carbodiimides R-N=C=N-R'Widely used as coupling agents in peptide synthesis and other condensation reactions. wikipedia.org
Imidates R-C(=NR')OR''Versatile synthons that can act as both electrophiles and nucleophiles, finding application in the synthesis of N-heterocycles. wikipedia.orgrsc.org
Acyl(imidoyl)ketenes R(C=O)C(=C=O)C(=NR')R''Highly reactive species that can participate in various intra- and intermolecular cyclization reactions. mdpi.com

These functional groups share the common feature of a carbon-nitrogen double bond, which imparts a unique electronic character that chemists can exploit for synthetic purposes.

Contextualization of [(4-Chlorobenzoyl)oxy]carbonimidoyl within Acyl Imidate and Related Chemistry

The compound this compound belongs to the class of N-acyloxycarbonimidoyl derivatives. These are a subset of the broader acyl imidate family. The defining feature of this particular compound is the presence of a 4-chlorobenzoyl group attached to the oxygen atom of the carbonimidoyl functionality. This structural feature is expected to significantly influence the reactivity of the molecule. The electron-withdrawing nature of the 4-chlorobenzoyl group likely enhances the electrophilicity of the carbonimidoyl carbon, making it more susceptible to attack by nucleophiles. This positions this compound as a potentially valuable reactive intermediate for the construction of various organic molecules. Its chemistry is closely related to that of other acyl imidates and reactive carbonyl species, which are known for their role in a variety of chemical transformations. rsc.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Br2ClNO2 B8674530 [(4-Chlorobenzoyl)oxy]carbonimidoyl CAS No. 111731-44-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111731-44-3

Molecular Formula

C8H4Br2ClNO2

Molecular Weight

341.38 g/mol

IUPAC Name

(dibromomethylideneamino) 4-chlorobenzoate

InChI

InChI=1S/C8H4Br2ClNO2/c9-8(10)12-14-7(13)5-1-3-6(11)4-2-5/h1-4H

InChI Key

DSPBAJJFXCGHEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)ON=C(Br)Br)Cl

Origin of Product

United States

Theoretical and Computational Investigations of Carbonimidoyl Systems

Electronic Structure Analysis of Carbon-Nitrogen Double Bonds

The electronic environment of the C=N bond in systems analogous to [(4-Chlorobenzoyl)oxy]carbonimidoyl is characterized by a significant π-electron density, which contributes to the bond's strength and rigidity. The presence of heteroatoms, such as the oxygen in the [(4-Chlorobenzoyl)oxy] group, can influence the electronic distribution through inductive and resonance effects. For instance, the electronegative oxygen atom can withdraw electron density from the carbonimidoyl moiety, affecting the bond polarity and the electrostatic potential of the molecule.

Conformational Analysis of Acyl Imidoyl Derivatives

The conformational flexibility of acyl imidoyl derivatives, including this compound, is a critical aspect that influences their reactivity and interactions. The rotation around single bonds within the molecule can lead to different conformers with varying energies and populations.

Computational conformational analysis, typically performed using methods like DFT, allows for the identification of stable conformers and the determination of the energy barriers for their interconversion. researchgate.net For acyl imidoyl derivatives, key dihedral angles, such as the one involving the acyl group and the imidoyl moiety, are of particular interest. The planarity or non-planarity of these systems can have significant implications for their conjugation and, consequently, their electronic and spectroscopic properties.

Research on similar structures, such as N-acylhydrazones, has revealed that methylation can significantly alter conformational preferences, shifting the equilibrium between different rotamers. nih.gov These findings highlight the sensitivity of the conformational landscape to subtle structural modifications. The interplay of steric and electronic effects governs the preferred three-dimensional arrangement of the molecule.

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical methods provide powerful tools for investigating the reactivity and selectivity of chemical reactions involving carbonimidoyl systems. researchgate.netnih.gov By calculating various molecular properties and reaction parameters, chemists can predict how a molecule like this compound will behave in a given chemical environment.

Frontier Molecular Orbital (FMO) theory is a cornerstone of these studies. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's ability to act as a nucleophile or an electrophile. For instance, a high-energy HOMO suggests a greater propensity to donate electrons, while a low-energy LUMO indicates a higher affinity for accepting electrons. The distribution of these orbitals across the molecule can predict the site of electrophilic or nucleophilic attack.

Furthermore, the calculation of molecular electrostatic potential (MEP) maps can visually represent the charge distribution and identify regions of positive and negative potential, which are indicative of electrophilic and nucleophilic sites, respectively. These computational tools are invaluable for understanding and predicting the regioselectivity and stereoselectivity of reactions involving carbonimidoyl compounds.

Computational Prediction of Reaction Pathways and Transition States

The elucidation of reaction mechanisms is a primary goal of computational chemistry. nih.gov For reactions involving this compound, computational methods can be used to map out the entire potential energy surface, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov

The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. By calculating the geometries and energies of transition states, researchers can predict the feasibility of a proposed reaction pathway. acs.org Computational tools can also be used to explore competing reaction pathways and determine which one is kinetically and thermodynamically favored. cecam.org

For example, in rearrangement reactions of related acyl and imidoyl derivatives, computational studies have been able to predict activation barriers and reaction energies, providing valuable information on the stability and potential isolability of different isomers. acs.org These predictions are essential for designing synthetic routes and understanding complex reaction networks.

Synthesis Methodologies for 4 Chlorobenzoyl Oxy Carbonimidoyl Analogues and Precursors

General Strategies for Acyl Imidate and Imidoyl Derivative Synthesis

The synthesis of acyl imidates and related imidoyl derivatives can be achieved through several established methods, including the Pinner and Nef syntheses, hydration, and alkylation. rroij.com The Pinner synthesis, discovered by Pinner and Klein in 1877, involves the acid-catalyzed reaction of a nitrile with an alcohol to produce an imidate salt, which can be subsequently acylated. rroij.com This method has been widely applied to various substituted imidate derivatives by modifying the functional groups on the reactants. rroij.com

Another common approach is the O-alkylation of amides, which provides a regioselective route to the corresponding imidates. organic-chemistry.org This method's efficiency has been demonstrated across a range of substrates. organic-chemistry.org Furthermore, N-functionalized imidates can be prepared through the condensation of compounds with NH₂ structures with orthoesters, a reaction that typically requires an acid catalyst. rroij.com These N-functionalized imidates are valuable precursors for synthesizing various heterocyclic compounds, such as triazoles, through condensation reactions with hydrazines. rroij.com

A more recent development involves the one-pot cyanoimidation of aldehydes. organic-chemistry.org This catalyst-free method utilizes cyanamide (B42294) as the nitrogen source and N-bromosuccinimide (NBS) as an oxidant to produce N-cyanobenzimidate products in high yields. organic-chemistry.org These products can then undergo cyclization to form 1,2,4-triazole (B32235) derivatives. organic-chemistry.org

Method Description Key Features
Pinner Synthesis Acid-catalyzed reaction of a nitrile with an alcohol, followed by acylation. rroij.comApplicable to a wide range of substituted imidates. rroij.com
O-Alkylation of Amides Regioselective alkylation of the oxygen atom of an amide. organic-chemistry.orgEfficient and applicable to various substrates. organic-chemistry.org
Condensation with Orthoesters Reaction of an NH₂-containing compound with an orthoester in the presence of an acid catalyst. rroij.comYields N-functionalized imidates, which are precursors to heterocycles. rroij.com
One-Pot Cyanoimidation of Aldehydes Catalyst-free reaction of an aldehyde with cyanamide and NBS. organic-chemistry.orgHigh yields of N-cyanobenzimidates. organic-chemistry.org

Synthetic Routes Involving 4-Chlorobenzoyl Moieties

The introduction of a 4-chlorobenzoyl moiety is a key step in the synthesis of [(4-Chlorobenzoyl)oxy]carbonimidoyl analogues. A primary precursor for this is 4-chlorobenzoyl chloride. This can be synthesized by reacting 4-chlorobenzoic acid with thionyl chloride. The resulting 4-chlorobenzoyl chloride is a versatile reagent for introducing the 4-chlorobenzoyl group into various molecules.

One important application of 4-chlorobenzoyl chloride is in the synthesis of N-acylurea derivatives. The reaction of benzoic acid derivatives, including 4-chlorobenzoic acid, with N,N'-dialkyl carbodiimides proceeds efficiently at room temperature in neutral conditions to yield N-acylureas. ias.ac.in This reaction involves the formation of an O-acylisourea intermediate, which then undergoes an O→N acyl migration. ias.ac.in

Furthermore, 4-chlorobenzoyl chloride can be reacted with thiourea (B124793) to synthesize 4-chlorobenzoylthiourea. uad.ac.id This reaction is typically carried out in a solvent like tetrahydrofuran (B95107) and is sensitive to temperature, with optimal yields being achieved at specific heating temperatures. uad.ac.id The resulting 4-chlorobenzoylthiourea can serve as a precursor for more complex molecules.

Reactant 1 Reactant 2 Product Reaction Conditions
4-Chlorobenzoic acidThionyl chloride4-Chlorobenzoyl chlorideStirring at 80°C.
Benzoic acid derivativesN,N'-Dialkyl carbodiimideN-Acylurea derivativesRoom temperature, neutral conditions. ias.ac.in
4-Chlorobenzoyl chlorideThiourea4-ChlorobenzoylthioureaHeating in tetrahydrofuran. uad.ac.id

In Situ Generation of Reactive Carbonimidoyl Species

Reactive carbonimidoyl species are often generated in situ due to their high reactivity. One method for generating a related reactive intermediate, O-acylisourea, involves the reaction of carboxylic acids with carbodiimides. ias.ac.in This reaction proceeds through a proton transfer from the carboxylic acid to the carbodiimide, followed by the addition of the carboxylate to form the O-acylisourea. ias.ac.in This intermediate is highly reactive and, in the presence of a nucleophile, will yield the corresponding coupled product. ias.ac.in

In the context of forming carbon-doped silicon-containing films, cyclic carbosilane precursors are utilized. google.com These precursors, which contain a Si-C-Si linkage, are reacted with a nitrogen source to form a reactive, carbon-doped silicon nitride film. google.com This suggests that the reactive species responsible for film formation are generated in situ from the carbosilane precursor.

Another example of generating a highly reactive species in situ is in the synthesis of 1-diazidocarbamoyl-5-azidotetrazole. wikipedia.org The synthesis involves a metathesis reaction between isocyanogen tetrabromide and sodium azide, which first forms isocyanogen tetraazide. wikipedia.org This acyclic isomer is unstable and rapidly undergoes an irreversible cyclization at room temperature to form the more stable tetrazole ring structure. wikipedia.org

Precursor Compounds and Their Chemical Transformations in the Context of Carbonimidoyl Formation

The formation of carbonimidoyl structures often involves the chemical transformation of various precursor compounds. Amides are fundamental precursors that can be converted to imidates through O-alkylation. organic-chemistry.org This transformation is a key step in accessing the imidoyl functionality.

N-acylurea derivatives, formed from the reaction of carboxylic acids and carbodiimides, represent another important class of precursors. ias.ac.in The O-acylisourea intermediate formed during this reaction is a pivotal species that can be trapped by nucleophiles to generate a variety of products. ias.ac.in

In the synthesis of more complex heterocyclic systems, N-functionalized imidates serve as versatile precursors. rroij.com For instance, N-acylated imidates can be condensed with hydrazines to produce triazoles. rroij.com Similarly, 5-aminopyrazole-4-carbonitrile can be condensed with triethyl orthoformate to yield an imidate that is a precursor for pyrazolo-triazines. rroij.com

The synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoyl chloride and thiourea provides a direct precursor containing the 4-chlorobenzoyl moiety attached to a potential carbonimidoyl nitrogen. uad.ac.id Further chemical modifications of this compound could lead to the desired this compound structure.

Precursor Compound Transformation Resulting Structure/Product
AmidesO-Alkylation. organic-chemistry.orgImidates. organic-chemistry.org
Carboxylic Acids and CarbodiimidesFormation of O-acylisourea intermediate. ias.ac.inN-Acylurea derivatives. ias.ac.in
N-Acylated ImidatesCondensation with hydrazines. rroij.comTriazoles. rroij.com
4-Chlorobenzoyl chloride and ThioureaAcylation. uad.ac.id4-Chlorobenzoylthiourea. uad.ac.id

Chemo- and Regioselective Synthesis of Carbonimidoyl Precursors

Achieving chemo- and regioselectivity is paramount in the synthesis of complex molecules, including precursors to carbonimidoyl compounds. A notable example is the regioselective O-alkylation of amides to form imidates, which avoids the competing N-alkylation. organic-chemistry.org

A novel and facile cascade Biginelli-like assembly demonstrates high chemo- and regioselectivity in the synthesis of dihydropyrimidinones, 1,3-thiazines, and chromones. nih.gov By carefully selecting the functional groups in the reactants (enaminone, aldehyde, and urea/thiourea), specific products can be obtained with high selectivity. nih.gov

In the synthesis of N-acylurea derivatives from carboxylic acids and carbodiimides, the reaction proceeds cleanly under mild conditions with no observed side reactions, indicating a high degree of chemoselectivity. ias.ac.in The reaction specifically involves the O-acylisourea intermediate, which then rearranges to the N-acylurea, showcasing regioselectivity in the acyl transfer. ias.ac.in

The synthesis of monochlorobenzoyl chloride from benzoyl chloride can be controlled to favor the formation of the meta-isomer by conducting the chlorination at a lower temperature (5° to 35° C) in the presence of a ferric chloride and iodine catalyst system. google.com This demonstrates regioselectivity in the electrophilic aromatic substitution reaction.

Reactivity and Mechanistic Pathways of Carbonimidoyl Compounds

Nucleophilic and Electrophilic Reactivity Patterns of Carbon-Nitrogen Double Bonds

The carbon-nitrogen double bond (C=N) in carbonimidoyl systems is central to their reactivity. This bond exhibits both nucleophilic and electrophilic characteristics, making it a versatile functional group in organic synthesis. units.itmasterorganicchemistry.comyoutube.com

Electrophilicity: The carbon atom of the C=N bond is electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. youtube.com This electrophilic character is a key feature in many reactions of carbonimidoyl compounds. units.it

Nucleophilicity: The lone pair of electrons on the nitrogen atom and the pi electrons of the double bond can act as a nucleophile, particularly in the presence of strong electrophiles. units.ityoutube.com

Theoretical studies on nucleophilic substitution at the imidoyl carbon have shown that its reactivity is intermediate between that of a carbonyl carbon and a vinyl carbon. nih.gov This is attributed to the electronegativity of the atom double-bonded to the carbon (CH < N < O). nih.gov The mechanism of nucleophilic substitution at an imidoyl carbon can proceed through either an in-plane (SNσ) or an out-of-plane (SNπ) pathway, with the competitive nature of these pathways being a subject of investigation. nih.gov

Intramolecular Cyclization Reactions Involving Acyl Imidoyl Systems

Acyl imidoyl systems are known to undergo intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. researchgate.netacs.org These reactions are often driven by the high reactivity of in situ generated intermediates like acyl(imidoyl)ketenes. researchgate.net

One notable example is the intramolecular cyclization of acyl(imidoyl)ketenes to form quinoline-4(1H)-ones. researchgate.net These ketenes are highly reactive and are typically generated in situ at elevated temperatures through decarbonylation of precursor molecules. researchgate.net The cyclization process is a powerful tool for the diversity-oriented synthesis of drug-like heterocyclic systems. researchgate.net

Another type of intramolecular cyclization involves the reaction of α-keto imidoyl chlorides with silyloxyalkenes to produce 2-acylpyrrolines. acs.org This method provides a convergent pathway to these heterocyclic compounds. acs.org Furthermore, intramolecular cyclization of N-cyano sulfoximines, which can be conceptually related to acyl imidoyl systems, has been developed for the synthesis of thiadiazine 1-oxides. nih.govacs.org This reaction proceeds via the in situ formation of an NH-sulfoximine through acid-catalyzed hydrolysis, followed by intramolecular cyclocondensation. nih.govacs.org

Intermolecular Reactions, Including Cycloadditions and Insertions

Carbonimidoyl compounds and their derivatives are active participants in a range of intermolecular reactions, most notably cycloadditions and insertions. acs.orgrsc.orgumb.edunih.gov

Cycloaddition Reactions: Cycloadditions are reactions where two or more unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org Acyl(imidoyl)ketenes, which can be generated from precursors, can act as bidentate heterodienes in [4+2] cycloaddition reactions with various dienophiles. researchgate.net This allows for the synthesis of a diverse range of heterocyclic structures. researchgate.net Carbodiimides, which contain a C=N double bond, can also undergo intramolecular Diels-Alder cycloadditions. rsc.org Furthermore, base-catalyzed cycloaddition of 3,3-diaminoacrylonitriles to heterocyclic azides provides a route to C,N-diheteroarylcarbamidines. beilstein-journals.orgnih.gov

Insertion Reactions: Insertion reactions involve the interposition of a chemical entity into an existing bond. wikipedia.org While direct examples involving [(4-Chlorobenzoyl)oxy]carbonimidoyl are not prevalent in the provided literature, analogous systems demonstrate this reactivity. For instance, carbene C-H insertion reactions are a well-established method for forming C-C bonds. nih.govmdpi.com Intramolecular C-H insertions of carbenes derived from 2-diazo-2-sulfamoylacetamides have been studied, showing chemoselectivity controlled by the electronic effects of aryl groups. nih.govmdpi.com

The table below summarizes the types of intermolecular reactions observed in related systems.

Reaction TypeReactant TypeProduct TypeReference
[4+2] CycloadditionAcyl(imidoyl)keteneHeterocycles researchgate.net
Diels-Alder CycloadditionConjugated Carbodiimideα-Carbolines, Quinindolines rsc.org
Base-Catalyzed Cycloaddition3,3-Diaminoacrylonitrile & Heterocyclic AzideC,N-Diheteroarylcarbamidines beilstein-journals.orgnih.gov
C-H InsertionCarbene from 2-diazo-2-sulfamoylacetamideFused Heterocycles nih.govmdpi.com

Influence of the 4-Chlorobenzoyl Substituent on Reaction Kinetics and Stereochemical Outcomes

The 4-chlorobenzoyl substituent in this compound is expected to exert a significant influence on the compound's reactivity through both electronic and steric effects. The chlorine atom, being an electron-withdrawing group, affects the electron density of the benzoyl moiety and, by extension, the entire molecule. researchgate.net

Electronic Effects: The electron-withdrawing nature of the chlorine substituent at the para position of the benzene (B151609) ring decreases the electron density on the ring. researchgate.net This effect can be transmitted to the carbonyl group of the benzoyl moiety, increasing its electrophilicity. This, in turn, can influence the reactivity of the adjacent carbonimidoyl group. In nucleophilic acyl substitution reactions, an increase in the electrophilicity of the carbonyl carbon generally leads to a higher reaction rate. libretexts.org

Stereochemical Outcomes: The stereochemical outcome of reactions involving chiral centers can be influenced by the nature of the substituents. In the reaction of (–)-chorismic acid with diazomethane, two stereoisomeric pyrazolines are formed, with the ratio of α to β addition being approximately 1:6. rsc.org This indicates a preference for addition to the less sterically hindered face of the molecule. The bulky 4-chlorobenzoyl group could similarly direct the approach of reagents, leading to specific stereochemical outcomes in reactions at or near the carbonimidoyl center.

Mechanistic Investigations through Kinetic Studies and Isotopic Labeling

Mechanistic studies are crucial for understanding the detailed steps of a chemical reaction. numberanalytics.com Techniques such as kinetic studies and isotopic labeling provide valuable insights into reaction pathways, intermediates, and transition states. numberanalytics.comresearchgate.net

Kinetic Studies: Kinetic studies involve measuring reaction rates and determining the rate law, which mathematically describes the dependence of the reaction rate on reactant concentrations. numberanalytics.com This information helps in identifying the rate-determining step of a reaction. For example, kinetic isotope effect (KIE) experiments, where an atom is replaced by its isotope, can reveal whether a particular bond is broken in the rate-determining step. numberanalytics.comnih.gov

Isotopic Labeling: Isotopic labeling is a powerful tool for tracing the fate of specific atoms throughout a reaction. numberanalytics.comnih.gov By strategically placing isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) in a reactant molecule, chemists can follow their path to the products, elucidating complex reaction mechanisms and rearrangement pathways. researchgate.netnih.gov For instance, isotopic labeling has been used to study the mechanism of serine palmitoyltransferase, revealing differences in the catalytic mechanisms of the human and bacterial enzymes. nih.gov

Fragmentation and Rearrangement Pathways of Carbonimidoyl Species

Carbonimidoyl species and related compounds can undergo various fragmentation and rearrangement reactions, often leading to the formation of stable molecules or new reactive intermediates.

One example of a rearrangement is the Cornforth-type rearrangement observed in the reaction of 3,3-diaminoacrylonitriles with heterocyclic azides. beilstein-journals.orgnih.gov The proposed mechanism involves the formation of a triazole, which then undergoes electrocyclic ring opening to a diazo compound, followed by rotation and subsequent 1,5-dipolar cyclization to yield the rearranged product. beilstein-journals.orgnih.gov

Fragmentation pathways are also characteristic of highly energetic compounds. For example, 1-diazidocarbamoyl-5-azidotetrazole, a compound containing multiple nitrogen-nitrogen bonds, is known to be highly unstable and can decompose explosively, releasing nitrogen gas. wikipedia.org While this compound is not as energetic, the potential for fragmentation of the N-O bond or other labile bonds under certain conditions (e.g., thermal or photochemical) should be considered as a possible reaction pathway.

Analytical and Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Spectroscopic Techniques for the Characterization of Transient Intermediates

The study of highly reactive intermediates, such as free radicals, carbenes, and nitrenes, often relies on spectroscopic methods capable of capturing their fleeting existence. researchgate.net For a compound like [(4-Chlorobenzoyl)oxy]carbonimidoyl, which is predicted to be unstable, time-resolved spectroscopy and matrix isolation techniques would be indispensable.

Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy could be employed to monitor the formation and decay of this compound on very short timescales (femtoseconds to milliseconds). By observing the absorption of light at specific wavelengths, researchers can gain insights into the kinetics of the reactions involving this intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging for short-lived species, advanced NMR techniques, such as flow NMR or chemically induced dynamic nuclear polarization (CIDNP), could potentially be used to obtain structural information. These methods can enhance the NMR signals of transient species, making their detection possible.

A hypothetical table of expected spectroscopic data for this compound is presented below, based on its proposed structure.

Spectroscopic TechniqueExpected Observations for this compound
Infrared (IR) Spectroscopy Strong C=O stretching vibration (~1750-1780 cm⁻¹), C=N stretching vibration (~1640-1690 cm⁻¹), C-O stretching vibration (~1200-1300 cm⁻¹), and bands characteristic of the 4-chlorobenzoyl group.
¹³C NMR Spectroscopy Resonances for the carbonyl carbon (~160-170 ppm), the carbonimidoyl carbon (~150-160 ppm), and the aromatic carbons of the 4-chlorobenzoyl group.
¹H NMR Spectroscopy Signals corresponding to the aromatic protons of the 4-chlorobenzoyl group and a broad signal for the N-H proton.

Advanced Crystallographic Analysis for Confirmation of Structural Features

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure. However, obtaining a single crystal of a highly reactive intermediate is exceptionally difficult. Success in this area would likely require the formation of a stabilized derivative or a co-crystal.

Chromatographic and Mass Spectrometric Approaches for Reaction Monitoring and Product Identification

To understand the role of this compound in a chemical reaction, it is essential to monitor the reaction progress and identify the final products.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These separation techniques would be used to analyze the reaction mixture at various time points. By separating the components of the mixture, researchers can track the consumption of reactants and the formation of products. The retention times of the different species provide a means of identification and quantification.

Mass Spectrometry (MS): Coupled with chromatography (e.g., GC-MS or LC-MS), mass spectrometry is a powerful tool for identifying unknown compounds. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition.

The following table outlines the key analytical techniques and their specific applications in the study of a reaction involving this compound.

Analytical TechniqueApplicationInformation Gained
HPLC/GC Reaction monitoringConcentrations of reactants, intermediates (if stable enough), and products over time.
LC-MS/GC-MS Product identificationMolecular weights and fragmentation patterns of reaction components, leading to structural elucidation.
HRMS Elemental compositionPrecise molecular formula of the intermediate and its products.

The synthesis and study of novel compounds, particularly reactive intermediates, are fundamental to advancing the field of chemistry. nih.gov While direct experimental data for this compound is not currently available, the application of these established analytical and spectroscopic methodologies would be the cornerstone of its future characterization.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing [(4-Chlorobenzoyl)oxy]carbonimidoyl derivatives?

  • Methodological Answer: Derivatives of this compound can be synthesized via esterification or coupling reactions involving 4-chlorobenzoyl chloride and hydroxylamine derivatives. For example, impurities such as fenofibric acid (2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) are synthesized through Friedel-Crafts acylation followed by ester hydrolysis . Key steps include controlling reaction temperature (e.g., 0–5°C for acylation) and using catalysts like AlCl₃. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate intermediates.

Q. Which analytical techniques are most effective for characterizing this compound and its analogs?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Relative retention times (RRT) for related impurities, such as fenofibric acid (RRT 0.36) and methyl/ethyl esters (RRT 0.65–0.80), are established using C18 columns and mobile phases like acetonitrile-phosphate buffer (pH 3.0) . Spectroscopic methods include:

  • ¹H/¹³C NMR: Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorobenzoyl groups).
  • Mass Spectrometry (HRMS): Verify molecular ions (e.g., [M+H]⁺ for C₁₂H₁₂ClNO₃ at m/z 268.0512) .

Q. How should researchers validate the crystallographic structure of this compound?

  • Methodological Answer: Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is recommended. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Key parameters include R-factor convergence (<5%) and validation via CIF check tools. SHELX’s robustness in handling high-resolution data makes it suitable for resolving complex substituent orientations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer: Cross-validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between carbonyl carbons (δ 170–190 ppm) and adjacent protons can resolve ambiguities in imino or ester groups. If crystallographic data conflicts with NMR, prioritize X-ray results but re-examine sample purity via HPLC .

Q. What strategies minimize impurity formation during synthesis of this compound derivatives?

  • Methodological Answer: Impurities like methyl/ethyl esters (RRT 0.65–0.85) arise from incomplete hydrolysis or transesterification. Mitigation strategies include:

  • Reaction Optimization: Use anhydrous conditions and stoichiometric control of reagents (e.g., excess hydroxylamine).
  • In-Process Monitoring: Track intermediates via thin-layer chromatography (TLC) with UV visualization.
  • Purification: Employ preparative HPLC with gradient elution to separate structurally similar byproducts .

Q. How can computational tools aid in predicting the reactivity of this compound?

  • Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites. For example, the carbonyl oxygen in the chlorobenzoyl group is susceptible to nucleophilic attack, guiding derivatization strategies. Databases like SciFinder or Reaxys provide precedent reactions for analogous compounds .

Q. What are the challenges in quantifying trace impurities in bulk samples of this compound?

  • Methodological Answer: Use HPLC-MS with a limit of detection (LOD) <0.1%. Calibrate against certified reference materials (CRMs) like USP Fenofibrate impurities (e.g., Imp. G, RRT 1.35). Validate method precision via spike-recovery experiments (85–115% recovery acceptable) .

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